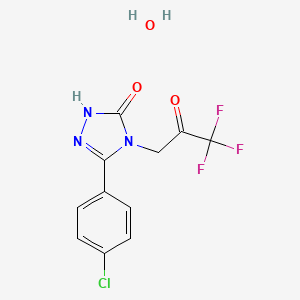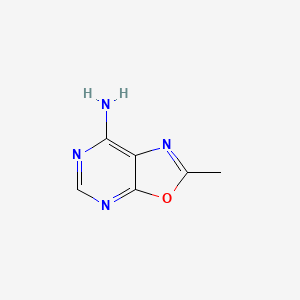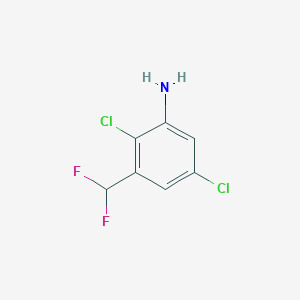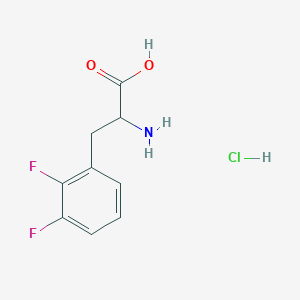![molecular formula C15H23N3 B12946316 4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
4-Benzyl-1,4,9-triazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1,4,9-triazaspiro[55]undecane is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro junction The presence of nitrogen atoms in the structure makes it a triazaspiro compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,4,9-triazaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Junction: The initial step involves the formation of the spiro junction by reacting a suitable ketone with an amine under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate spiro compound.
Cyclization: The final step involves cyclization to form the triazaspiro structure. This is typically achieved through a ring-closing reaction using a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1,4,9-triazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with different functional groups replacing the benzyl group.
Aplicaciones Científicas De Investigación
4-Benzyl-1,4,9-triazaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-1,4,9-triazaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the activity of the target enzyme. The compound’s unique structure allows it to interact with multiple molecular pathways, making it a versatile tool in scientific research.
Comparación Con Compuestos Similares
4-Benzyl-1,4,9-triazaspiro[5.5]undecane can be compared with other similar compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spiro compound with similar structural features but different functional groups.
4-Benzyl-1-oxa-4,9-diazaspiroundecane: A compound with an oxygen atom in the spiro junction, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C15H23N3 |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
4-benzyl-1,4,9-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-18-11-10-17-15(13-18)6-8-16-9-7-15/h1-5,16-17H,6-13H2 |
Clave InChI |
PREDKMUGAGKXQC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CN(CCN2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


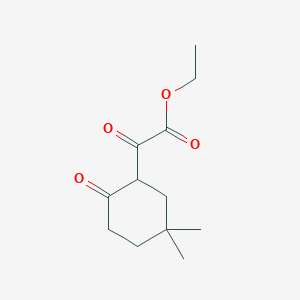
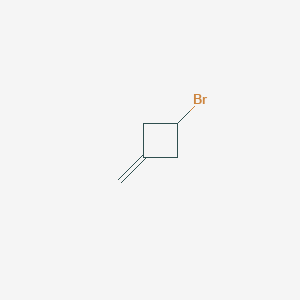
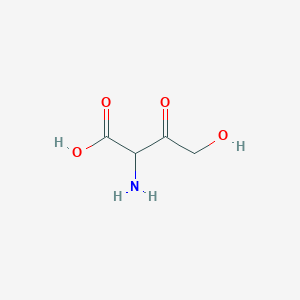
![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
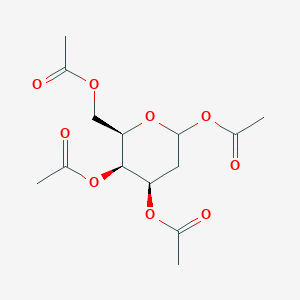
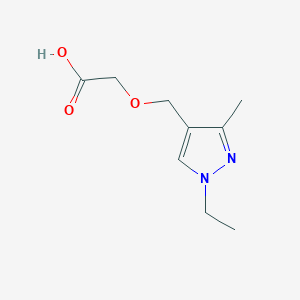
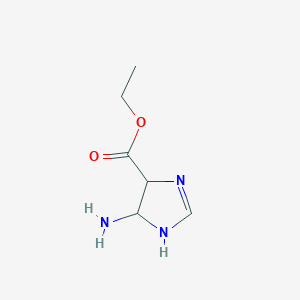
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)


